3-[(1-Methoxypropan-2-yl)amino]propan-1-ol
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Overview
Description
3-[(1-Methoxypropan-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol typically involves the reaction of an amine with an alcohol. One common method includes the reaction of 1-methoxypropan-2-amine with propan-1-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methoxypropan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Methoxypropan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1-Methoxypropan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-methoxypropan-2-ol: Similar in structure but with different functional groups.
3-Amino-2-methoxypropan-1-ol hydrochloride: A hydrochloride salt form with distinct properties
Uniqueness
3-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(1-methoxypropan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(6-10-2)8-4-3-5-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZPXLPFFXVBBAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.